![molecular formula C17H17Cl2NO2 B13061681 (3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde](/img/structure/B13061681.png)
(3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group, a morpholine ring, and a cyclopentene carbaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde typically involves a multi-step process:
Formation of the Dichlorophenyl Intermediate: The initial step involves the preparation of the 2,4-dichlorophenyl intermediate through chlorination of a suitable phenyl precursor.
Cyclopentene Formation: The cyclopentene ring is synthesized via a cyclization reaction, often involving a diene precursor and a suitable catalyst.
Aldehyde Introduction: The aldehyde group is introduced through a formylation reaction, typically using reagents such as formic acid or formaldehyde.
Morpholine Addition: The morpholine ring is incorporated through a nucleophilic substitution reaction, where the morpholine acts as a nucleophile attacking an electrophilic center on the intermediate compound.
Final Condensation: The final step involves the condensation of the dichlorophenyl intermediate with the cyclopentene aldehyde, facilitated by a base such as sodium hydroxide, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group in (3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol, particularly at the aldehyde group.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Condensation: The compound can participate in various condensation reactions, forming imines or hydrazones with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Condensation: Amines or hydrazines under acidic or basic conditions.
Major Products
Oxidation: 3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carboxylic acid.
Reduction: 3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Condensation: Corresponding imines or hydrazones.
科学研究应用
Chemistry
In organic synthesis, (3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for multiple functionalization possibilities, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors due to its structural features.
Medicine
In medicinal research, this compound could be explored for its potential therapeutic effects. Its structural components suggest it may interact with biological targets such as proteins or nucleic acids, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism by which (3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde exerts its effects depends on its interaction with molecular targets. The dichlorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the morpholine ring could interact with polar or charged residues. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering protein function.
相似化合物的比较
Similar Compounds
(3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(piperidin-4-YL)cyclopent-1-ene-1-carbaldehyde: Similar structure but with a piperidine ring instead of morpholine.
(3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(pyrrolidin-4-YL)cyclopent-1-ene-1-carbaldehyde: Contains a pyrrolidine ring instead of morpholine.
(3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(azepan-4-YL)cyclopent-1-ene-1-carbaldehyde: Features an azepane ring in place of morpholine.
Uniqueness
The presence of the morpholine ring in (3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde imparts unique properties, such as increased solubility in polar solvents and potential for hydrogen bonding. This can influence its reactivity and interaction with biological targets, making it distinct from similar compounds with different ring structures.
属性
分子式 |
C17H17Cl2NO2 |
|---|---|
分子量 |
338.2 g/mol |
IUPAC 名称 |
(3E)-3-[(2,4-dichlorophenyl)methylidene]-2-morpholin-4-ylcyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C17H17Cl2NO2/c18-15-4-3-12(16(19)10-15)9-13-1-2-14(11-21)17(13)20-5-7-22-8-6-20/h3-4,9-11H,1-2,5-8H2/b13-9+ |
InChI 键 |
QSUVTLGAORQELD-UKTHLTGXSA-N |
手性 SMILES |
C\1CC(=C(/C1=C/C2=C(C=C(C=C2)Cl)Cl)N3CCOCC3)C=O |
规范 SMILES |
C1CC(=C(C1=CC2=C(C=C(C=C2)Cl)Cl)N3CCOCC3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



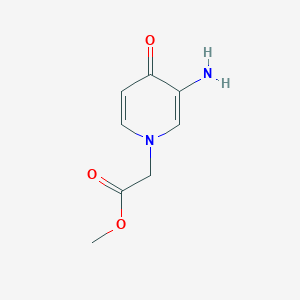
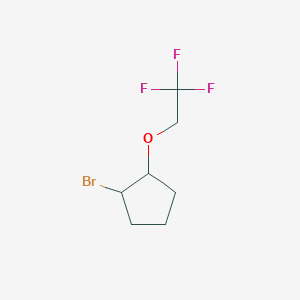
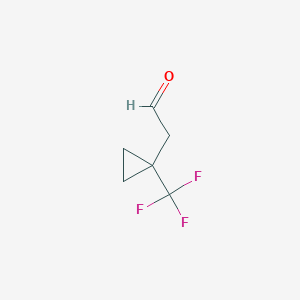

![rel-(+)-(1R,2Z,6E,10S)-7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid](/img/structure/B13061637.png)


![1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine](/img/structure/B13061648.png)
![3,6-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13061656.png)
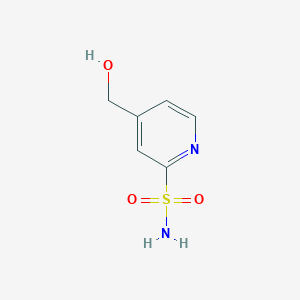
![4-(2-(2,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13061660.png)
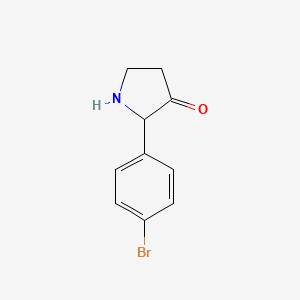
![2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane](/img/structure/B13061674.png)
